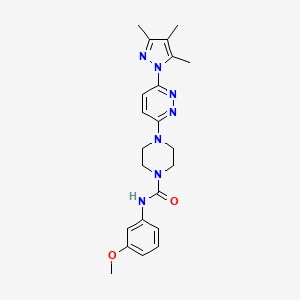
N-(3-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H27N7O2 and its molecular weight is 421.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a methoxyphenyl group and a pyridazine moiety that is further substituted by a trimethylpyrazol group. The structural complexity suggests multiple points of interaction with biological targets.
Molecular Formula : C19H22N6O2
Molecular Weight : 366.42 g/mol
IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds containing pyrazole and piperazine scaffolds exhibit a variety of biological activities including:
- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Studies have demonstrated that certain derivatives can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial Properties : Compounds within this class have been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Antimicrobial | Effective against E. coli and Bacillus subtilis |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Notes |
|---|---|---|
| N-(3-methoxyphenyl)-4-(6-(3,4,5-trimethylpyrazol)...) | High | Strong apoptosis induction |
| N-(3-methoxyphenyl)-4-(6-(pyrazol)...) | Moderate | Reduced anti-inflammatory activity |
| N-(3-methoxyphenyl)-4-(6-(pyridazin)...) | Low | Limited biological activity |
Case Studies
Several studies have explored the biological effects of pyrazole derivatives similar to the compound :
-
Study on Anticancer Activity :
A series of pyrazole-based compounds were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer properties, leading to increased apoptosis rates in treated cells compared to controls . -
Anti-inflammatory Research :
In an experimental model of inflammation induced by carrageenan, compounds structurally related to the target compound exhibited significant reductions in swelling and pain, correlating with decreased levels of inflammatory markers . -
Antimicrobial Testing :
A comparative study was conducted using derivatives against various bacterial strains. The results showed that certain modifications led to enhanced antimicrobial potency, particularly against Gram-negative bacteria such as E. coli .
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-15-16(2)26-29(17(15)3)21-9-8-20(24-25-21)27-10-12-28(13-11-27)22(30)23-18-6-5-7-19(14-18)31-4/h5-9,14H,10-13H2,1-4H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEDNVHNYRASID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













